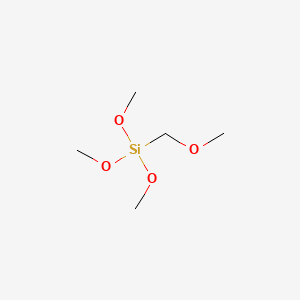

Trimethoxy(methoxymethyl)silane

Übersicht

Beschreibung

Trimethoxy(methoxymethyl)silane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃ . It is a colorless, free-flowing liquid widely used in various industrial and scientific applications. This compound is known for its ability to act as a precursor in the synthesis of silica-based materials and as a crosslinker in the preparation of polysiloxane polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethoxy(methoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction proceeds as follows:

SiCl4+4CH3OH→Si(OCH3)4+4HCl

Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of silicon with methanol under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethoxy(methoxymethyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: The hydrolyzed product can further condense to form siloxane bonds.

Polymerization: It can participate in polymerization reactions to form polysiloxane polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts.

Polymerization: Initiators such as peroxides or UV light.

Major Products Formed:

Silanols: Formed during hydrolysis.

Siloxanes: Formed during condensation.

Polysiloxane Polymers: Formed during polymerization.

Wissenschaftliche Forschungsanwendungen

Trimethoxy(methoxymethyl)silane has a wide range of applications in scientific research, including:

Biology: Utilized in the modification of surfaces to create hydrophobic or hydrophilic properties.

Medicine: Employed in the development of drug delivery systems and biomedical devices.

Industry: Applied in the production of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of trimethoxy(methoxymethyl)silane involves its ability to undergo hydrolysis and condensation reactions. The hydrolyzed product, silanol, can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Trimethoxysilane: Similar in structure but lacks the methoxymethyl group.

Methyltrimethoxysilane: Contains a methyl group instead of a methoxymethyl group.

Uniqueness: Trimethoxy(methoxymethyl)silane is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .

Biologische Aktivität

Trimethoxy(methoxymethyl)silane (TMMS) is an organosilicon compound with significant applications in materials science and biochemistry. Its chemical structure allows it to participate in various biochemical reactions, particularly in forming siloxane bonds, which are fundamental in synthesizing polysiloxane polymers. This article explores the biological activity of TMMS, focusing on its mechanisms of action, cellular effects, and implications for health and safety.

Target of Action:

TMMS primarily targets the formation of polysiloxane polymers through interactions with enzymes and proteins involved in hydrolysis and condensation processes.

Mode of Action:

The compound undergoes hydrolysis under both acidic and basic conditions, resulting in the formation of silanol groups. These groups can condense to form siloxane bonds, crucial for polysiloxane polymer synthesis. The interactions include:

- Copolymerization

- Polycondensation

- Disproportionation .

TMMS plays a role in various biochemical pathways:

- Hydrolysis: TMMS hydrolyzes to form silanol groups, which are precursors for siloxane bond formation.

- Enzyme Interaction: It interacts with hydrolases and transferases, facilitating biochemical reactions critical for cellular functions .

Cellular Effects

TMMS exhibits notable effects on cellular processes:

- Gene Expression Modulation: It can influence the expression of genes related to cell growth and apoptosis.

- Metabolic Alterations: The compound affects metabolic enzyme activity, leading to changes in metabolite levels and metabolic flux .

- Cell Signaling Pathways: TMMS modulates various signaling pathways that regulate cell function.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Alters expression related to growth and apoptosis |

| Metabolic Activity | Modifies enzyme activity affecting metabolites |

| Cell Signaling | Influences pathways regulating cellular functions |

Temporal Effects in Laboratory Settings

Research indicates that the effects of TMMS can change over time due to its stability and degradation under laboratory conditions. Long-term studies have shown that TMMS can influence cellular functions such as growth and differentiation even after prolonged exposure .

Dosage Effects in Animal Models

The biological activity of TMMS varies significantly with dosage:

- Low Doses: Promote cell growth and differentiation.

- High Doses: Can lead to cytotoxic effects such as cell death and tissue damage .

Table 2: Dosage Effects Observed in Animal Studies

| Dosage Range | Observed Effect |

|---|---|

| Low (e.g., <100 µg/kg) | Enhanced cell growth and differentiation |

| High (e.g., >500 µg/kg) | Induced cytotoxicity and tissue damage |

Metabolic Pathways

TMMS is involved in metabolic pathways related to polysiloxane synthesis. It interacts with enzymes that facilitate its conversion into silanol groups, which then condense into siloxane bonds essential for maintaining polysiloxane structures .

Transport and Distribution

Within biological systems, TMMS is transported via endocytosis and interacts with various transporters. Its distribution is influenced by solubility and binding affinity to proteins, potentially leading to localized effects on cellular function .

Case Studies

Recent studies have highlighted the implications of TMMS in health contexts:

- Respiratory Effects: Research indicates potential respiratory toxicity at high exposure levels, necessitating careful handling in industrial applications .

- Reproductive Health: Limited studies suggest that methoxysilanes may not significantly affect reproductive health; however, further research is warranted to fully understand these implications .

Eigenschaften

IUPAC Name |

trimethoxy(methoxymethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUMCCOQRVIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177401 | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22859-36-5 | |

| Record name | Trimethoxy(methoxymethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.